1-(methylsulfonyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-26(22,23)20-9-7-12(8-10-20)15(21)17-16-19-18-14(25-16)11-24-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZBNFNWHGOREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(methylsulfonyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with methylsulfonyl and oxadiazole moieties. The synthetic pathway often includes the following steps:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Piperidine Derivative Preparation : Piperidine is functionalized to introduce the carboxamide group.
- Coupling Reaction : The methylsulfonyl group is introduced via a coupling reaction with the prepared piperidine derivative and the oxadiazole.
Anticancer Properties
Research has indicated that compounds similar to 1-(methylsulfonyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide exhibit significant anticancer activity. For example, studies on related oxadiazole derivatives have shown:
- Cytotoxicity : These compounds demonstrate cytotoxic effects against various cancer cell lines, including HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating potent activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5a | 0.3 | HL-60 |
| 5b | 0.25 | MCF-7 |
The mechanism by which these compounds exert their anticancer effects includes:
- Induction of Apoptosis : Flow cytometry studies have demonstrated that treatment with these compounds leads to increased levels of apoptotic markers such as cleaved PARP and activated caspase-3 .
- Inhibition of Cell Proliferation : The incorporation of bromodeoxyuridine (BrdU) into DNA was significantly reduced in treated cells, indicating a blockade in cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown promising antimicrobial activity against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were competitive with established antibiotics .
Case Studies
Recent studies have evaluated the biological activity of related compounds containing the oxadiazole moiety:
- Anticonvulsant Activity : A series of oxadiazole derivatives were tested for anticonvulsant activity using the maximal electroshock seizure (MES) model in rats. Some compounds exhibited significant protective effects without notable neurotoxicity .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in substituents on the oxadiazole ring significantly influenced biological activity, highlighting the importance of structural optimization in drug design .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of piperidine derivatives with oxadiazole moieties. The presence of the methylsulfonyl group enhances the compound's solubility and bioavailability, making it a valuable candidate for drug development.
Anticancer Properties
Numerous studies have demonstrated that derivatives of oxadiazole compounds exhibit anticancer activity. For instance, research has shown that related compounds can inhibit the growth of various cancer cell lines, including SNB-19 and OVCAR-8, with significant percent growth inhibitions (PGIs) reported . The mechanism of action is believed to involve the modulation of cellular pathways associated with apoptosis and cell proliferation.
Antimicrobial Activity
Compounds containing the piperidine nucleus have been linked to antimicrobial properties. The sulfonamide functionality is particularly noted for its antibacterial effects, which can be attributed to its ability to inhibit bacterial enzyme activity . Studies have reported that synthesized compounds demonstrate efficacy against a range of bacterial strains, indicating their potential use in treating infections.
Anticancer Drug Development
The anticancer potential of this compound positions it as a candidate for further development into therapeutic agents. Research indicates that modifications to the oxadiazole structure can enhance its efficacy against specific cancer types .
Neurological Disorders
The piperidine component is associated with various neurological applications, including the treatment of conditions such as anxiety and depression due to its interaction with neurotransmitter systems . The synthesis of derivatives that target these pathways could lead to novel treatments for mental health disorders.
Case Study: Synthesis and Evaluation
In a study by Aziz-ur-Rehman et al., new propanamide derivatives bearing oxadiazole were synthesized and evaluated for their anticancer properties. The results indicated promising activity against multiple cancer cell lines, suggesting that structural variations can significantly influence biological activity .
Case Study: Antimicrobial Evaluation
Another study investigated the antibacterial properties of synthesized oxadiazole derivatives against various bacterial strains. The results showed that certain compounds exhibited strong inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Targeted Cells/Organisms | Observed Effects |
|---|---|---|---|
| Anticancer | N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)piperidine | SNB-19, OVCAR-8 | Significant growth inhibition |
| Antimicrobial | 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-thiol | Various bacterial strains | Strong inhibitory effects |
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole and Piperidine Moieties
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Compound 9 () replaces phenoxymethyl with a 5-chlorothiophen-2-yl group, introducing sulfur-mediated hydrophobic interactions and altering electronic properties .
Piperidine Modifications: The methylsulfonyl group in the target compound enhances polarity compared to compound 9’s phenylcarbamoylmethyl group, which may favor passive diffusion across membranes . ’s derivatives feature fluorophenyl carboxamides, improving metabolic stability via reduced CYP450 interactions compared to non-fluorinated analogues .
Biological Activity :
- While direct activity data for the target compound are absent, highlights oxadiazole-containing tankyrase inhibitors (e.g., IC₅₀ = 7.1–9.3 µM), suggesting structural motifs critical for enzyme inhibition .
- compounds are screened for kinase targets, implying the piperidine-sulfonyl-carboxamide framework is a versatile pharmacophore .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., oxadiazole C2-H at δ 8.2–8.5 ppm, piperidine methylsulfonyl at δ 3.1–3.3 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
How can researchers address solubility challenges during in vitro bioactivity assays?
Q. Basic
- Solvent Selection : Use DMSO for stock solutions (≤10% v/v final concentration) to avoid cytotoxicity. For aqueous buffers, employ co-solvents like ethanol or PEG-400 (up to 5% v/v) .
- Surfactant Additives : Polysorbate-80 (0.1% w/v) to enhance solubility in cell culture media .
- pH Adjustment : Buffers at pH 6.5–7.4 to stabilize the sulfonamide group and prevent precipitation .
What computational strategies can predict binding affinity and selectivity toward biological targets?
Q. Advanced
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 or kinase domains). Focus on hydrogen bonding with the oxadiazole ring and sulfonamide group .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories, analyzing RMSD and ligand-protein interaction fingerprints .
- QSAR Modeling : Build regression models using descriptors like LogP, polar surface area, and H-bond acceptors to optimize pharmacokinetic properties .
How should conflicting bioactivity data across assay systems be methodologically reconciled?
Q. Advanced
- Assay Cross-Validation : Repeat experiments in orthogonal systems (e.g., enzymatic vs. cell-based assays) to rule out false positives/negatives .
- Control Standardization : Include reference compounds (e.g., celecoxib for COX-2 inhibition) to normalize inter-assay variability .
- Off-Target Profiling : Screen against kinase panels or GPCR libraries to identify unintended interactions affecting results .
What are the best practices for designing structure-activity relationship (SAR) studies?
Q. Advanced
- Functional Group Variation : Synthesize analogs with substituents on the phenoxymethyl (e.g., halogens, methyl groups) and piperidine (e.g., N-alkylation) moieties .
- In Silico Prioritization : Use docking scores to prioritize analogs with improved steric and electronic complementarity to the target .
- Biological Testing Cascade : Start with high-throughput enzymatic assays, followed by selectivity profiling and ADME-tox screening .
How can researchers troubleshoot low yields during the final cyclization step?
Q. Advanced
- Catalyst Optimization : Replace conventional acids (e.g., H₂SO₄) with Lewis acids like ZnCl₂ or microwave-assisted synthesis to accelerate cyclization .
- Temperature Gradients : Perform reactions under controlled heating (80–120°C) with inert gas purging to prevent oxidation .
- Intermediate Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track reaction progress and isolate intermediates .
What methodologies enable tracking metabolic stability in early ADME studies?
Q. Advanced
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH, quantifying parent compound depletion via LC-MS/MS .
- Metabolite Identification : Use high-resolution MS/MS (e.g., Q-TOF) to detect Phase I/II metabolites, focusing on sulfonamide oxidation and piperidine hydroxylation .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
